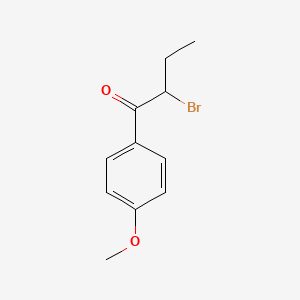

2-Bromo-1-(4-methoxyphenyl)butan-1-one

説明

Contextualization within Halogenated Ketone Chemistry and Aryl Alkyl Ketone Systems

2-Bromo-1-(4-methoxyphenyl)butan-1-one belongs to two important classes of organic compounds: α-halogenated ketones and aryl alkyl ketones. The reactivity of α-haloketones is dominated by the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. This feature allows for a wide range of synthetic transformations, including substitution and elimination reactions. nih.gov For instance, α-bromoketones are excellent precursors for synthesizing α,β-unsaturated ketones through dehydrobromination. libretexts.org

As an aryl alkyl ketone, the compound is part of a structural motif commonly found in pharmaceuticals, fragrances, and other fine chemicals. The aromatic ring and the alkyl ketone portion of the molecule influence its electronic properties and reactivity. Aryl alkyl ketones are versatile intermediates that can undergo numerous transformations, making them foundational building blocks in organic synthesis. organic-chemistry.org The presence of the methoxy (B1213986) group on the phenyl ring in this compound further modulates its electronic characteristics, influencing reaction rates and selectivity in subsequent synthetic steps. The combination of these features makes it a potent tool for constructing complex molecules, particularly heterocyclic compounds of medicinal interest. nih.gov

Historical Development of Synthetic Methodologies for α-Bromoketones

The synthesis of α-bromoketones has evolved significantly over the past century, driven by the need for greater efficiency, selectivity, and safety. nih.gov

Historically, the most straightforward and common method for preparing α-bromoketones was the direct bromination of the parent ketone using elemental bromine (Br₂), typically under acidic conditions. nih.govmdpi.com The acid-catalyzed mechanism proceeds through the formation of a nucleophilic enol intermediate, which then reacts with the electrophilic bromine. libretexts.orgmdpi.com Kinetic studies were crucial in establishing that the rate-determining step of this reaction is the formation of the enol, not the subsequent halogenation. libretexts.org While effective, this classical approach suffers from drawbacks, including the hazardous nature of elemental bromine and the generation of corrosive hydrogen bromide (HBr) as a byproduct, which can lead to undesired side reactions or decomposition of acid-sensitive substrates. nih.govnih.gov

To overcome these limitations, researchers developed a host of alternative brominating agents and reaction conditions. Reagents like N-bromosuccinimide (NBS) became popular as a safer and more manageable source of electrophilic bromine, often used with a catalytic amount of acid or a radical initiator. researchgate.netscirp.org Other methods employed metal bromides, such as cupric bromide (CuBr₂), which can effect bromination by refluxing with the ketone. nih.gov

Modern synthetic chemistry has continued this progression, focusing on developing "greener" and more versatile protocols. rsc.org These include acid-free bromination methods that improve yields and substrate scope, one-pot syntheses from alternative starting materials like olefins or secondary alcohols, and innovative approaches such as visible-light-mediated photooxidation. researchgate.netrsc.orgrsc.org

| Era | Primary Method | Key Reagents | Advantages | Disadvantages |

| Early 20th Century | Direct Bromination | Br₂, Acid (e.g., HBr, HOAc) | Straightforward, well-understood mechanism. | Hazardous Br₂, corrosive HBr byproduct, potential for polybromination. nih.govmdpi.com |

| Mid-20th Century | Use of Milder Reagents | N-Bromosuccinimide (NBS), Cupric Bromide (CuBr₂) | Improved safety and handling, better selectivity. | Still often requires catalysts or specific conditions. scirp.orgnih.gov |

| Late 20th/21st Century | Advanced Methodologies | Oxone/NH₄Br, H₂O₂/HBr, Photocatalysts | Greener protocols, one-pot syntheses, high efficiency, mild conditions. rsc.orgrsc.org | May require more complex catalysts or specialized equipment. |

Current Research Landscape and Emerging Scientific Challenges

The current research involving this compound and related α-bromo aryl ketones is primarily focused on their application as pivotal intermediates in the synthesis of high-value compounds, especially pharmacologically active heterocycles. nih.govsolubilityofthings.com For example, the closely related compound 2-bromo-1-(4-methoxyphenyl)ethanone is a crucial precursor for synthesizing thiazole (B1198619) and hydrazone derivatives, which have shown significant antibacterial and anti-inflammatory properties. nih.govresearchgate.net This highlights the potential of this compound as a building block for novel therapeutic agents. solubilityofthings.com

Despite the synthetic utility of these compounds, several scientific challenges remain. A major focus is the development of more sustainable and atom-economical synthetic methods. This includes designing catalytic systems that avoid stoichiometric amounts of toxic reagents and minimize waste. rsc.org Achieving high levels of selectivity continues to be a significant hurdle. Controlling mono- versus poly-halogenation, especially in base-promoted reactions, can be difficult. organicchemistrytutor.com

Furthermore, the development of catalytic, enantioselective methods for α-halogenation is a frontier in the field. Such methods would provide chiral α-bromoketones, which are invaluable for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov Finally, managing the inherent reactivity and potential instability of α-bromoketones is an ongoing challenge, as they can be sensitive to reaction conditions, leading to unwanted side products. ontosight.ai Addressing these challenges will continue to drive innovation in the synthesis and application of these versatile chemical intermediates.

Structure

2D Structure

特性

IUPAC Name |

2-bromo-1-(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVCAOCEVSDWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390092 | |

| Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-43-6 | |

| Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1 4 Methoxyphenyl Butan 1 One

Direct α-Bromination Strategies

Direct α-bromination of ketones is a fundamental transformation in organic synthesis, providing crucial intermediates for the construction of more complex molecules. For an asymmetrical aryl alkyl ketone like 1-(4-methoxyphenyl)butan-1-one, the primary challenge lies in achieving regioselective and, when required, stereoselective introduction of a bromine atom at the α-position of the carbonyl group.

Regioselective Bromination of 1-(4-Methoxyphenyl)butan-1-one

The precursor, 1-(4-methoxyphenyl)butan-1-one, possesses two α-carbon atoms: a methylene (B1212753) group (-CH2-) and a methyl group that is part of the ethyl substituent. Under acidic conditions, bromination is regioselective for the more substituted α-position. This preference is because the reaction proceeds through an enol intermediate, and the formation of the more substituted, thermodynamically more stable enol is favored. pressbooks.pub

The synthesis of 2-Bromo-1-(4-methoxyphenyl)butan-1-one via direct bromination can be achieved using various brominating agents and conditions, each with distinct advantages concerning yield, selectivity, and environmental impact. The choice of reagent is critical for controlling the reaction outcome and minimizing side products, such as di-brominated species or bromination on the activated aromatic ring.

Common brominating agents for the α-bromination of aryl ketones include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and various ammonium (B1175870) tribromides. nih.govbohrium.comcommonorganicchemistry.com The reaction conditions are typically acidic to facilitate the formation of the enol intermediate necessary for the reaction to proceed. masterorganicchemistry.comchemtube3d.com

Key Brominating Agents and Conditions:

Molecular Bromine (Br₂): Often used in a solvent like acetic acid, which can also act as an acid catalyst. pressbooks.pubnih.gov While effective, Br₂ is highly corrosive and toxic, requiring careful handling. The reaction can be promoted by microwave irradiation to shorten reaction times. nih.gov

N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine. commonorganicchemistry.commasterorganicchemistry.com It is frequently used with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or in an acidic solvent, to achieve selective α-monobromination. bohrium.com

Ammonium Bromide (NH₄Br) with an Oxidant: A greener approach involves the in situ generation of the brominating agent from ammonium bromide using an oxidant like Oxone®. This method is considered environmentally safer and highly efficient. bohrium.com

Copper(II) Bromide (CuBr₂): This reagent can also serve as a source of bromine for the α-bromination of ketones, often proceeding under milder conditions compared to Br₂.

The optimization of these conditions is crucial for maximizing the yield of the desired mono-bromo product while suppressing the formation of impurities.

Interactive Data Table: Comparison of Brominating Agents for Aryl Ketones

| Brominating Agent | Catalyst/Solvent | Advantages | Disadvantages |

| Br₂ | Acetic Acid | High reactivity, cost-effective | Toxic, corrosive, can lead to over-bromination |

| NBS | p-TsOH / Methanol | Easier to handle, selective | Can require a catalyst, higher cost than Br₂ |

| NH₄Br/Oxone® | Acetonitrile (B52724)/Water | Environmentally friendly, efficient | Requires an oxidant, two-phase system |

| CuBr₂ | Ethyl Acetate/Chloroform (B151607) | Mild conditions, high yields | Stoichiometric copper waste |

The acid-catalyzed α-bromination of 1-(4-methoxyphenyl)butan-1-one proceeds through a well-established enolization-mediated mechanism. masterorganicchemistry.com The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is notably independent of the bromine concentration. pressbooks.pub This indicates that the rate-determining step is the conversion of the ketone to its enol tautomer. pressbooks.pubmasterorganicchemistry.com

The mechanism involves three key stages:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. masterorganicchemistry.comchemtube3d.com

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (e.g., Br₂). This step is very fast and results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group. masterorganicchemistry.com

Deprotonation: The protonated carbonyl is deprotonated, typically by the bromide ion formed in the previous step or a solvent molecule, to yield the final α-bromo ketone product and regenerate the acid catalyst. masterorganicchemistry.com

Because the reaction proceeds via the more stable, more substituted enol, the bromine atom is selectively introduced at the carbon atom adjacent to the phenyl ring, yielding this compound rather than the 3-bromo isomer.

The choice of solvent and additives plays a significant role in the efficiency and selectivity of the α-bromination reaction. The solvent can influence the rate of enolization and the reactivity of the brominating species. mdpi.com

Solvent Systems: Polar protic solvents like acetic acid are commonly employed as they can both solvate the intermediates and act as an acid catalyst. pressbooks.pubchemtube3d.com Chlorinated solvents such as dichloromethane (B109758) or chloroform are also used, particularly in methods aiming to control the reaction by other means, such as through the use of specific catalysts. The polarity of the solvent can affect the equilibrium between the keto and enol forms, thereby influencing the reaction rate. mdpi.com

Additives: Acid catalysts are the most crucial additives. Strong acids like HBr or sulfuric acid, as well as solid acids like p-toluenesulfonic acid or Montmorillonite K-10 clay, are used to accelerate the rate-limiting enolization step. bohrium.com The presence of an acid ensures that the reaction proceeds regioselectively at the more substituted α-carbon. In some protocols, additives are used to trap the HBr byproduct, which can sometimes lead to side reactions.

Chemo- and Diastereoselective Bromination Approaches

When the α-carbon to be brominated is a prochiral center, as in 1-(4-methoxyphenyl)butan-1-one, direct bromination results in a racemic mixture of (R)- and (S)-2-Bromo-1-(4-methoxyphenyl)butan-1-one. Achieving stereocontrol to synthesize a single enantiomer requires more advanced asymmetric strategies.

One established method for controlling stereochemistry in synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.

While widely applied in asymmetric alkylations and aldol (B89426) reactions, the direct application of chiral auxiliaries to the α-bromination of ketones is less commonly documented but follows the same core principles. harvard.edu The strategy for 1-(4-methoxyphenyl)butan-1-one would involve:

Formation of a Chiral Intermediate: The prochiral ketone would first be converted into a chiral enamine or imine by reacting it with a chiral amine auxiliary, such as one derived from (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or another suitable chiral amine.

Diastereoselective Bromination: The resulting chiral enamine intermediate would then be brominated. The steric bulk of the chiral auxiliary would block one face of the enamine, forcing the electrophilic brominating agent (e.g., NBS) to attack from the less hindered face. This directed attack leads to the preferential formation of one diastereomer of the α-bromo imine intermediate.

Removal of the Auxiliary: Finally, hydrolysis of the α-bromo imine would cleave the chiral auxiliary, yielding the enantiomerically enriched this compound.

Common chiral auxiliaries like Evans oxazolidinones or pseudoephedrine-derived amides are typically used for reactions involving carboxylic acid derivatives. harvard.edu For ketones, chiral amine auxiliaries that form chiral enamines or imines are the analogous approach for achieving stereocontrol in α-functionalization reactions. The success of this approach hinges on high diastereoselectivity in the bromination step and clean, racemization-free removal of the auxiliary.

Application of Asymmetric Catalysis in C-Br Bond Formation

The enantioselective synthesis of α-haloketones, including this compound, represents a significant challenge in organic chemistry. The development of asymmetric catalytic systems for the direct α-bromination of ketones has emerged as a powerful tool to access these chiral building blocks with high enantiopurity. Organocatalysis, in particular, has demonstrated considerable success in this arena.

Chiral amine catalysts, such as derivatives of proline and cinchona alkaloids, are capable of activating the ketone substrate through the formation of a chiral enamine intermediate. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. The steric environment created by the chiral catalyst directs the approach of the brominating agent, leading to the preferential formation of one enantiomer of the α-bromo ketone. The catalytic cycle is completed by the hydrolysis of the resulting α-bromo iminium ion to regenerate the catalyst and furnish the enantioenriched product.

Key factors influencing the enantioselectivity of these reactions include the structure of the chiral catalyst, the nature of the brominating agent, the solvent, and the reaction temperature. Optimization of these parameters is crucial for achieving high yields and enantiomeric excesses (ee).

Table 1: Examples of Asymmetric α-Bromination of Ketones using Chiral Organocatalysts

| Catalyst | Ketone Substrate | Brominating Agent | Solvent | Enantiomeric Excess (ee) |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Propiophenone | NBS | CCl4 | 90% |

| Cinchonidine derivative | 1-Indanone | NBS | CH2Cl2 | 95% |

| 9-Amino-9-deoxyepiquinine | Cyclohexanone | NBS | Toluene | 88% |

This table presents representative data for analogous reactions and illustrates the potential for achieving high enantioselectivity in the α-bromination of ketones through asymmetric catalysis.

Convergent Synthetic Pathways from Precursors

Convergent synthetic strategies offer an alternative and often more flexible approach to complex molecules like this compound. These pathways involve the synthesis of key fragments which are then combined to form the target compound.

Friedel-Crafts Acylation Followed by α-Halogenation

A common and efficient convergent route begins with the construction of the core ketone structure, 1-(4-methoxyphenyl)butan-1-one, via a Friedel-Crafts acylation, followed by a regioselective α-bromination.

The synthesis commences with the Friedel-Crafts acylation of anisole (B1667542) with either butyryl chloride or butyric anhydride (B1165640). tamu.edusigmaaldrich.com This electrophilic aromatic substitution reaction introduces the butyryl group onto the aromatic ring of anisole. The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of isomeric products. Due to steric hindrance, the major product is typically the para-substituted isomer, 1-(4-methoxyphenyl)butan-1-one.

The subsequent step involves the selective bromination at the α-position of the ketone. This is commonly achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under acidic conditions. The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source.

The Friedel-Crafts acylation is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed. tamu.edusigmaaldrich.com The Lewis acid plays a crucial role in activating the acylating agent (butyryl chloride or anhydride). It coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the generation of the acylium ion (CH₃CH₂CH₂CO⁺), which is the active electrophile in the reaction.

The efficiency of the acylation is dependent on several factors, including the choice and stoichiometry of the Lewis acid, the solvent, and the reaction temperature. A stoichiometric amount of the Lewis acid is often required as it forms a complex with the product ketone, deactivating it towards further acylation and preventing polysubstitution.

Table 2: Influence of Lewis Acid on the Friedel-Crafts Acylation of Anisole

| Lewis Acid | Acylating Agent | Solvent | Yield of 1-(4-methoxyphenyl)butan-1-one |

| AlCl₃ | Butyryl chloride | CS₂ | High |

| FeCl₃ | Butyryl chloride | Nitrobenzene | Moderate |

| ZnCl₂ | Butyric anhydride | Acetic acid | Moderate to Low |

Transformations of Substituted Phenacyl Halides

An alternative convergent approach involves the modification of a pre-existing substituted phenacyl halide, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Starting with 2-bromo-1-(4-methoxyphenyl)ethan-1-one, the carbon chain at the α-position can be extended to introduce the required ethyl group. This can be achieved through various methods, including alkylation of the corresponding enolate or related nucleophilic species.

For instance, the α-bromo ketone can be converted into a more stable and manageable nucleophile, such as a β-keto ester or a malonic ester derivative. This is typically done by reacting the phenacyl halide with a sodio derivative of diethyl malonate or ethyl acetoacetate. The resulting intermediate can then be alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). Subsequent hydrolysis and decarboxylation of the alkylated product would yield the desired this compound. This multi-step sequence allows for the controlled construction of the carbon skeleton.

Cross-Coupling Strategies with Brominated Precursors

The development of catalytic asymmetric cross-coupling reactions has provided powerful tools for the synthesis of enantioenriched α-aryl ketones. One such strategy involves the stereoconvergent Negishi cross-coupling of racemic α-bromoketones with organozinc reagents. This approach allows for the transformation of a racemic starting material into a single enantiomer of the product.

In the context of synthesizing derivatives of this compound, a related cross-coupling strategy can be envisioned. A nickel-catalyzed asymmetric α-arylation of a racemic α-bromoketone precursor can be employed. While the primary focus of this article is the synthesis of the bromo-compound itself, understanding its potential transformations is crucial. For instance, a hypothetical cross-coupling of a related racemic secondary α-bromoketone with an arylzinc reagent could proceed under mild conditions, catalyzed by a nickel complex with a chiral ligand. The reaction's efficiency and enantioselectivity would be highly dependent on the choice of catalyst, ligand, solvent, and temperature.

| Parameter | Condition |

| Catalyst | NiCl2·glyme |

| Ligand | Chiral Pybox ligand |

| Reactant | Racemic α-bromoketone |

| Nucleophile | Arylzinc reagent |

| Solvent | Glyme/THF mixture |

| Temperature | -30 °C to room temperature |

This table represents a generalized set of conditions for a stereoconvergent Negishi cross-coupling, which could be adapted for precursors related to the target compound.

Stereoselective Assembly from Chiral Building Blocks

An alternative to the asymmetric transformation of racemic precursors is the construction of the target molecule from chiral starting materials. This approach, often referred to as a chiral pool synthesis, can provide excellent control over the stereochemistry of the final product.

A notable method for the enantioselective synthesis of α-bromoketones involves the use of chiral tartrate acetals. This strategy has been successfully applied to aryl alkyl ketones, including those with a 4-methoxyphenyl (B3050149) group. rsc.org The synthesis commences with the formation of a chiral acetal (B89532) from the parent ketone, 1-(4-methoxyphenyl)butan-1-one, and (2R,3R)-tartaric acid. Subsequent bromination of this acetal proceeds with diastereoselectivity, leading to a bromoacetal. The final step involves the hydrolysis of the bromoacetal to yield the enantioenriched α-bromoketone, this compound. rsc.org

The diastereomeric excess (de) of the intermediate bromoacetal can range from 78-90%. rsc.org Following hydrolysis and recrystallization, the α-bromoketone can be obtained with a high enantiomeric excess (ee), potentially between 66-98%. rsc.org

| Step | Reagents and Conditions | Product | Stereoselectivity |

| Acetal Formation | 1-(4-methoxyphenyl)butan-1-one, (2R,3R)-tartaric acid | Chiral tartrate acetal | N/A |

| Bromination | Brominating agent (e.g., NBS) | Diastereomeric bromoacetals | 78-90% de |

| Hydrolysis | Acidic workup | Enantioenriched this compound | 66-98% ee |

Data derived from a study on the enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. rsc.org

Another powerful strategy for accessing chiral molecules is the asymmetric reduction of a prochiral ketone, followed by the conversion of the resulting chiral alcohol into the desired product. In this synthetic route, the precursor ketone, 1-(4-methoxyphenyl)butan-1-one, would first undergo an asymmetric reduction to produce the corresponding chiral alcohol, 1-(4-methoxyphenyl)butan-1-ol.

This reduction can be achieved using a variety of chiral reducing agents or catalytic systems, such as chiral borane (B79455) reagents (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine) or transfer hydrogenation with a chiral catalyst. The choice of the reducing agent and reaction conditions determines the enantioselectivity of the alcohol product.

Once the enantioenriched alcohol is obtained, it can be converted to the target α-bromoketone. This transformation typically involves a two-step process: protection of the hydroxyl group, followed by bromination at the α-position and subsequent deprotection and oxidation. Alternatively, direct bromination of an intermediate enolate or enol ether derived from the protected alcohol can be explored. The success of this step relies on achieving high regioselectivity for the bromination.

| Step | Reagents and Conditions | Intermediate/Product | Key Consideration |

| Asymmetric Reduction | 1-(4-methoxyphenyl)butan-1-one, Chiral reducing agent (e.g., CBS reagent, chiral Ru-catalyst) | (R)- or (S)-1-(4-methoxyphenyl)butan-1-ol | High enantioselectivity |

| Functional Group Manipulation & Bromination | Protection, Bromination (e.g., NBS), Deprotection/Oxidation | (R)- or (S)-2-Bromo-1-(4-methoxyphenyl)butan-1-one | Regioselective bromination and retention of stereochemistry |

This table outlines a plausible synthetic sequence based on established asymmetric reduction and bromination methodologies.

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the α-Bromine Center

The presence of a carbonyl group adjacent to the carbon-bromine bond significantly influences the rate and mechanism of nucleophilic substitution. This activation is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. nih.govfiveable.me Reactions at this center typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net

Nucleophilic substitution reactions on α-halo ketones are generally characterized by second-order kinetics, consistent with an Sₙ2 mechanism. The rate of reaction is dependent on the concentration of both the α-bromoketone substrate and the incoming nucleophile. rsc.org It is widely accepted that halogens alpha to a carbonyl group are more reactive towards nucleophilic substitution than in simple halo-alkane compounds. up.ac.za This rate enhancement is attributed to several factors:

Inductive Effect: The carbonyl group exerts a strong electron-withdrawing inductive effect, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack. nih.gov

Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state, leading to its stabilization. This orbital alignment lowers the activation energy of the reaction.

Table 1: Relative Reactivity of α-Carbonyl Halides in Sₙ2 Reactions

| Substrate Type | Relative Rate (Approx.) | Rationale |

|---|---|---|

| Simple Alkyl Halide (e.g., 2-Bromobutane) | 1 | Baseline reactivity. |

| α-Bromo Ketone (e.g., 2-Bromo-1-phenylbutanone) | >10² | Activation by adjacent carbonyl group (inductive effect and transition state stabilization). |

| α-Bromo Ester | < α-Bromo Ketone | Less activation due to the resonance contribution of the ester oxygen, which reduces the carbonyl's electron-withdrawing effect. |

| α-Bromo Amide | < α-Bromo Ester | Least activation due to strong resonance donation from the amide nitrogen. |

Note: This table provides an illustrative comparison based on established principles of organic reactivity. Actual rate enhancements vary significantly with specific reactants and conditions.

For 2-Bromo-1-(4-methoxyphenyl)butan-1-one, the α-carbon is a stereocenter. In accordance with the Sₙ2 mechanism, nucleophilic attack at this chiral center proceeds with a complete inversion of configuration. This stereospecific outcome is a hallmark of the backside attack characteristic of Sₙ2 reactions, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (bromide). nih.gov

The reaction is highly regioselective, with substitution occurring exclusively at the α-carbon. The carbonyl carbon, while also electrophilic, is less reactive towards most nucleophiles under substitution conditions due to the higher energy required to break the carbon-oxygen double bond and the lack of a good leaving group.

The initial nucleophilic substitution at the α-bromo center can trigger subsequent intramolecular reactions, leading to complex molecular rearrangements. A classic example of such a tandem reaction involving α-halo ketones is the Favorskii rearrangement. nrochemistry.comwikipedia.org This reaction occurs when α-bromo ketones with an enolizable proton on the α'-carbon are treated with a strong base, such as an alkoxide.

The mechanism is believed to proceed as follows:

The base abstracts an acidic α'-proton, forming an enolate.

The enolate undergoes an intramolecular Sₙ2 reaction, displacing the bromide and forming a strained cyclopropanone (B1606653) intermediate. wikipedia.org

The nucleophile (e.g., alkoxide or hydroxide) attacks the carbonyl carbon of the cyclopropanone.

The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the most stable carbanion. This ring-opening is followed by protonation to yield the final carboxylic acid derivative (ester, amide, or carboxylate). nrochemistry.com

In the case of this compound, treatment with a base like sodium methoxide (B1231860) could initiate a Favorskii rearrangement, ultimately leading to a rearranged ester product.

Carbonyl Functional Group Reactivity

The ketone moiety in this compound is a key site for various transformations, including reduction and rearrangement reactions.

The reduction of the ketone group in α-bromo ketones presents a challenge in chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl but may also cause reductive debromination. Milder hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are often preferred as they can selectively reduce the ketone to a secondary alcohol, yielding a bromohydrin, without affecting the carbon-bromine bond. nih.gov

The reduction of the prochiral ketone in this compound creates a new stereocenter at the carbonyl carbon. The stereochemical outcome of this reduction is influenced by the steric and electronic properties of the adjacent α-chiral center. The diastereoselectivity can often be predicted by models such as Cram's rule or the Felkin-Anh model. These models predict that the hydride nucleophile will preferentially attack the carbonyl face that is less sterically hindered, leading to the formation of one diastereomer in excess. The use of bulky reducing agents or chiral catalysts can further enhance the stereoselectivity of the reduction, providing a route to specific diastereomers of the corresponding bromohydrin.

The Baeyer-Villiger oxidation is a rearrangement reaction that converts ketones into esters using a peroxyacid (e.g., m-CPBA) or other peroxides as the oxidant. adichemistry.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. adichemistry.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge in the transition state preferentially migrates. adichemistry.com For this compound, the two groups are the 4-methoxyphenyl (B3050149) group and the 1-bromopropyl group.

The established order of migratory aptitude generally places aryl groups higher than secondary alkyl groups. adichemistry.comstackexchange.com Furthermore, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring enhances its ability to stabilize a positive charge, making it an excellent migrating group. Conversely, the electron-withdrawing bromine atom on the 1-bromopropyl group decreases its migratory aptitude. Therefore, the Baeyer-Villiger oxidation of this compound is expected to proceed with the selective migration of the 4-methoxyphenyl group, yielding sec-butyl 4-methoxybenzoate (B1229959) as the primary product. The migration occurs with retention of stereochemistry at the migrating center. youtube.com

Table 2: Relative Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | General Aptitude | Rationale for this compound | Predicted Outcome |

|---|---|---|---|

| Tertiary alkyl | Highest | - | - |

| Secondary alkyl, Aryl | High | The 4-methoxyphenyl group is an activated aryl group. The 1-bromopropyl group is a secondary alkyl group, but deactivated by the electron-withdrawing Br. | Migration of the 4-methoxyphenyl group is strongly favored. |

| Primary alkyl | Medium | - | - |

| Methyl | Lowest | - | - |

This table is based on generally accepted trends in migratory aptitude.

Condensation and Cyclization Reactions Utilizing the Ketone and α-Bromine

The presence of both a carbonyl group and a bromine atom on the adjacent carbon (an α-bromo ketone) makes this compound a versatile substrate for various condensation and cyclization reactions. The ketone's α-protons are acidic and can be removed by a base to form an enolate, a potent nucleophile. vanderbilt.edu This enolate can then participate in reactions, while the α-bromo substituent provides a leaving group for subsequent cyclization or rearrangement.

One of the key reactions of α-bromo ketones is their conversion to α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org This elimination reaction is typically carried out using a non-nucleophilic base, such as pyridine, to avoid substitution reactions. libretexts.org The resulting α,β-unsaturated ketone is a valuable intermediate for further synthetic transformations, including Michael additions and Diels-Alder reactions.

Furthermore, α-bromo ketones are important precursors for the synthesis of various heterocyclic compounds. For instance, in the Hantzsch thiazole (B1198619) synthesis, an α-bromo ketone reacts with a thioamide to form a thiazole ring, a common motif in many biologically active molecules. The carbonyl carbon of the α-bromo ketone is attacked by the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to yield the thiazole.

Table 1: Reactivity of the Ketone and α-Bromine

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Dehydrobromination | Pyridine, Heat | α,β-Unsaturated Ketone |

Aromatic Ring Functionalization and Transformations

The 4-methoxyphenyl group in this compound significantly influences the reactivity of the aromatic ring, making it amenable to various functionalization and transformation reactions.

The methoxy group (-OCH3) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. brainly.comquora.com It donates electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. brainly.comquora.com This increased electron density is particularly concentrated at the ortho and para positions relative to the methoxy group. brainly.comvaia.com Consequently, electrophilic substitution on the 4-methoxyphenyl ring of the title compound will predominantly occur at the positions ortho to the methoxy group (positions 3 and 5), as the para position is already occupied by the butanoyl chain.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the ketone or the α-bromine.

While the parent compound does not have a halide on the aromatic ring, if it were to be derivatized to include one (for example, through electrophilic halogenation), it could participate in a wide array of metal-catalyzed cross-coupling reactions. eie.grrsc.orgwiley-vch.de These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.de A palladium or nickel catalyst is typically employed to facilitate the reaction between the aryl halide and a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). wiley-vch.deacs.org

The electron-donating nature of the methoxy group is a result of two competing effects: a resonance effect and an inductive effect. stackexchange.com The oxygen atom's lone pairs can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This resonance effect is electron-donating. stackexchange.comresearchgate.net Conversely, the high electronegativity of the oxygen atom leads to an inductive withdrawal of electron density from the ring through the sigma bond. vaia.comstackexchange.com

Table 2: Influence of the Methoxy Group on Aromatic Reactivity

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Resonance | Delocalization of oxygen's lone pairs into the aromatic ring. stackexchange.comresearchgate.net | Strong activation, directing electrophiles to ortho and para positions. brainly.comvaia.com |

| Inductive | Withdrawal of electron density due to oxygen's electronegativity. vaia.comstackexchange.com | Weak deactivation. |

Radical Reaction Pathways and Their Implications

In addition to ionic reaction pathways, this compound can also undergo reactions involving radical intermediates.

The carbon-bromine bond in α-bromo ketones is susceptible to homolytic cleavage, particularly under photolytic or thermal conditions, to generate a bromine radical and a ketyl radical. researchgate.net This process is the initiation step for various radical chain reactions. ucr.eduyoutube.com The stability of the resulting carbon-centered radical influences the ease of this homolysis.

Once formed, these radical intermediates can participate in a variety of transformations. For instance, the carbon radical can undergo hydrogen atom abstraction, addition to unsaturated systems, or couple with other radicals. libretexts.org Photolysis of α-bromo ketones has been shown to lead to rearrangements, such as a 1,2-bromine shift, proceeding through a radical pair intermediate. researchgate.net The specific reaction pathway and the resulting products are highly dependent on the reaction conditions and the structure of the substrate.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the initial assignment of the core molecular framework. Based on the structure of 2-Bromo-1-(4-methoxyphenyl)butan-1-one, a distinct set of signals is predicted for its non-equivalent protons and carbons.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals from the aromatic, methoxy (B1213986), and brominated butyl chain moieties. The chemical shifts are influenced by electron-withdrawing groups like the carbonyl and bromine, while splitting patterns arise from spin-spin coupling between neighboring protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.

The predicted spectral data are summarized in the tables below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2', H-6' | 7.95 | Doublet (d) | ~9.0 | 2H |

| H-3', H-5' | 6.95 | Doublet (d) | ~9.0 | 2H |

| H-2 | 5.10 | Triplet (t) | ~7.0 | 1H |

| OCH₃ | 3.88 | Singlet (s) | - | 3H |

| H-3 (a,b) | 2.20 - 2.10 | Multiplet (m) | - | 2H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | 192.5 |

| C-4' | 164.0 |

| C-1' | 129.0 |

| C-2', C-6' | 131.0 |

| C-3', C-5' | 114.0 |

| OCH₃ | 55.6 |

| C-2 | 48.0 |

| C-3 | 28.5 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and elucidating complex connectivity networks. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would be critical to confirm the structure of the butyl chain. Expected correlations would be observed between the methine proton (H-2) and the methylene (B1212753) protons (H-3), and between the methylene protons (H-3) and the terminal methyl protons (H-4).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached. wikipedia.org It would be used to definitively assign each proton signal to its corresponding carbon in the butyl chain, the methoxy group, and the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

From the aromatic protons H-2'/H-6' to the carbonyl carbon (C-1).

From the methine proton H-2 to the carbonyl carbon (C-1) and the aromatic carbon C-1'.

From the methoxy protons (-OCH₃) to the aromatic carbon C-4'.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies atoms that are close to each other in space, regardless of their bonding connectivity. libretexts.org A NOESY spectrum could provide insights into the preferred conformation of the molecule. For instance, spatial correlations between the H-2 proton and the aromatic protons (H-2'/H-6') would suggest a conformation where the butyl chain is oriented near the phenyl ring.

To date, no specific dynamic NMR studies for this compound have been reported in the scientific literature. Such studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes like bond rotation. For this molecule, dynamic NMR could potentially be used to determine the energy barrier for rotation around the C(1)-C(2) single bond, which would provide quantitative data on the conformational stability and the interchange between different staggered and eclipsed forms. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint that is complementary to NMR data.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups. Data from analogous structures, such as 2-bromo-1-phenylethanone, can help in predicting these frequencies. researchgate.net

Predicted IR Absorption Frequencies for this compound

| Functional Group | Moiety | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2980 - 2850 | Medium-Strong |

| Carbonyl Stretch | Ar-C=O | ~1685 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1605, 1580, 1510 | Medium-Strong |

| C-H Bend (Alkyl) | -CH₃, -CH₂- | 1465, 1380 | Medium |

| C-O Stretch (Ether) | Ar-O-CH₃ | ~1260 | Strong |

As an α-bromoketone, this compound lacks conventional hydrogen bond donors (e.g., -OH, -NH). However, weak intramolecular interactions can still influence its conformation. Structural studies on similar compounds like 2-Bromo-1-(4-methoxyphenyl)ethanone reveal the potential for weak C-H···O hydrogen bonds, where an aromatic proton interacts with the carbonyl oxygen. researchgate.net Such an interaction would fix the molecule in a more planar conformation and could cause a slight shift in the C=O stretching frequency in the IR spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision, typically to four or more decimal places. This allows for the determination of a unique elemental formula.

The molecular formula for this compound is C₁₁H₁₃BrO₂. cymitquimica.comsigmaaldrich.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), the theoretical monoisotopic mass can be calculated. HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of the bromine atom is also confirmed by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). docbrown.infodocbrown.info

Table 1: Theoretical vs. Experimental Mass Data for C₁₁H₁₃BrO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Nominal Mass | 256 g/mol |

| Average Molecular Weight | 257.12 g/mol sigmaaldrich.com |

| Theoretical Monoisotopic Mass (⁷⁹Br) | 256.0100 u |

| Theoretical Monoisotopic Mass (⁸¹Br) | 258.0080 u |

| Expected HRMS Result | Experimental m/z value matching theoretical mass to within a few ppm |

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule. The resulting fragmentation pattern is reproducible and serves as a fingerprint for structural identification. For ketones, a major fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgmiamioh.edu

For this compound, the key fragmentations would include:

α-cleavage leading to the formation of the stable 4-methoxybenzoyl cation (m/z 135). This is a dominant peak for many p-methoxyacetophenone derivatives and is formed by the loss of the 2-bromobutyl radical.

Loss of the bromine radical (Br•) from the molecular ion, resulting in a fragment ion at [M-Br]⁺.

Cleavage of the ethyl group, leading to a fragment at [M-CH₂CH₃]⁺.

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in characteristic double peaks (M and M+2) for any fragment containing a bromine atom. docbrown.infodocbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

|---|---|---|---|

| 256 | 258 | [C₁₁H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |

| 135 | - | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation (base peak likely) |

| 177 | 179 | [C₉H₁₀BrO]⁺ | Loss of ethyl group ([M-C₂H₅]⁺) |

| 177 | - | [C₁₁H₁₃O₂]⁺ | Loss of bromine radical ([M-Br]⁺) |

| 107 | - | [C₇H₇O]⁺ | Loss of CO from the m/z 135 fragment |

| 77 | - | [C₆H₅]⁺ | Phenyl cation, from further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is dominated by the chromophores present in its structure: the 4-methoxyphenyl (B3050149) group and the carbonyl group. The spectrum is expected to show characteristic absorption bands corresponding to specific electronic transitions:

π→π Transitions:* These high-intensity absorptions are associated with the aromatic system of the 4-methoxyphenyl ring. Substituted benzenes typically exhibit two such bands. The presence of the methoxy and carbonyl substituents on the benzene (B151609) ring influences the position and intensity of these bands.

n→π Transition:* This lower-intensity absorption is characteristic of the carbonyl group (C=O). It involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. This transition is typically observed at longer wavelengths compared to the π→π* transitions.

The interaction between the methoxy group (an electron-donating group) and the carbonyl group (an electron-withdrawing group) through the aromatic ring can lead to a charge-transfer character in the electronic transitions, affecting the absorption maxima (λ_max). Similar aromatic ketones are known to absorb in the UV range. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π | 4-Methoxyphenyl ring | Short UV (200-280 nm) | High |

| n→π | Carbonyl group (C=O) | Longer UV (>300 nm) | Low |

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. ijcce.ac.ir This effect arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net

For this compound, the following effects are anticipated:

The n→π transition* of the carbonyl group is expected to exhibit a hypsochromic shift (blue shift, to shorter wavelength) as the solvent polarity increases. Polar, protic solvents can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen, stabilizing the ground state more than the excited state and thus increasing the energy required for the transition. biointerfaceresearch.com

The π→π transitions* of the aromatic system often exhibit a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. Polar solvents tend to stabilize the more polar excited state more than the ground state, decreasing the energy gap for the transition.

Studying these shifts in a range of solvents with varying polarities can provide valuable insight into the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states.

Table 4: Illustrative Solvatochromic Effects on the n→π Transition*

| Solvent | Relative Polarity | Hypothetical λ_max (nm) | Expected Shift |

|---|---|---|---|

| Hexane | Non-polar | 320 | Reference |

| Chloroform (B151607) | Moderately Polar | 314 | Hypsochromic (Blue) |

| Ethanol | Polar, Protic | 305 | Hypsochromic (Blue) |

| Water | Highly Polar, Protic | 300 | Hypsochromic (Blue) |

Note: The λ_max values in this table are hypothetical and for illustrative purposes to demonstrate the expected trend of a hypsochromic shift with increasing solvent polarity.

X-ray Crystallography for Solid-State Structure

As of the current date, a crystal structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). Consequently, the precise details of its three-dimensional arrangement in the solid state remain undetermined. The subsequent sections outline the type of information that would be derived from such an analysis, should the data become available in the future.

Without experimental X-ray diffraction data, the exact bond lengths, bond angles, and torsion angles of this compound cannot be reported. A crystallographic study would provide precise measurements of the distances between atoms (e.g., C-C, C=O, C-Br, C-O bonds) and the angles formed between them. This information is crucial for understanding the molecule's conformation, including the planarity of the methoxyphenyl group and the orientation of the bromobutyl chain relative to the aromatic ring.

| Parameter | Description | Data |

| Bond Lengths (Å) | The mean distance between the nuclei of two bonded atoms. | Not Available |

| Bond Angles (°) | The angle formed between three connected atoms. | Not Available |

| Torsion Angles (°) | The dihedral angle describing the rotation around a bond. | Not Available |

An analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in a crystalline lattice. This includes identifying the unit cell parameters and the symmetry operations that define the crystal. Furthermore, this analysis would elucidate the non-covalent intermolecular interactions that stabilize the crystal structure. Key interactions would likely include van der Waals forces and potentially weaker hydrogen bonds, such as C-H···O interactions involving the carbonyl oxygen and hydrogen atoms from neighboring molecules. However, without a determined crystal structure, the nature and geometry of these interactions remain speculative.

| Interaction Type | Donor-Acceptor (D-H···A) | Distance (Å) / Angle (°) |

| C-H···O Hydrogen Bond | C-H···O=C | Not Available |

| Other Interactions | e.g., π-π stacking, halogen bonding | Not Available |

This compound possesses a chiral center at the second carbon of the butan-1-one chain (the carbon atom bonded to the bromine). X-ray crystallography of a single enantiomer is a powerful method for determining the absolute configuration (R or S) of this chiral center. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, often requiring the presence of a heavier atom like bromine. The Flack parameter is a common metric used in this determination. As no crystallographic data for an enantiomerically pure sample is available, the absolute configuration has not been experimentally confirmed by this method.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties of organic compounds, providing a detailed picture of their molecular behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 2-Bromo-1-(4-methoxyphenyl)butan-1-one is crucial for its reactivity and interactions. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. A thorough conformational analysis is the first step in any theoretical investigation to identify the most stable arrangement of the atoms, known as the global minimum on the potential energy surface.

Computational approaches to conformational analysis typically involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. For butyrophenone (B1668137) derivatives, key dihedral angles to consider would be around the C-C bonds of the butyl chain and the bond connecting the carbonyl group to the phenyl ring. Initial searches can be performed using less computationally expensive methods like molecular mechanics, followed by geometry optimization of the low-energy conformers using more accurate DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). The optimized geometry for the most stable conformer would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O | 1.215 |

| C-Br | 1.970 | |

| C-C (carbonyl-phenyl) | 1.495 | |

| C-O (methoxy) | 1.360 | |

| **Bond Angles (°) ** | O=C-C (phenyl) | 120.5 |

| O=C-C (butyl) | 121.0 | |

| C-C-Br | 110.8 | |

| Dihedral Angles (°) | C(phenyl)-C(phenyl)-C(carbonyl)-C(butyl) | 25.0 |

| C(carbonyl)-C(butyl)-C(ethyl)-C(methyl) | -175.0 |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Vibrational Frequency Calculations and Spectroscopic Predictions

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone group, C-Br stretching, aromatic C-H and C=C stretching of the methoxyphenyl group, and various vibrations of the butyl chain. Theoretical spectra can be compared with experimental data to validate the computational model. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations.

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν1 | 3105 | 2981 | Aromatic C-H stretch |

| ν2 | 2980 | 2861 | Aliphatic C-H stretch |

| ν3 | 1715 | 1646 | C=O stretch |

| ν4 | 1605 | 1541 | Aromatic C=C stretch |

| ν5 | 1260 | 1210 | C-O-C stretch (methoxy) |

| ν6 | 680 | 653 | C-Br stretch |

Note: These are hypothetical values based on typical frequency ranges for the assigned functional groups. The scaling factor applied is illustrative.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO is likely centered on the carbonyl group and the adjacent carbon-bromine bond, which are the primary electrophilic sites.

The Molecular Electrostatic Potential (MEP) map is another useful tool for visualizing the charge distribution and predicting reactive sites. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). In this molecule, the carbonyl oxygen would be a region of high negative potential, while the carbonyl carbon and the carbon bearing the bromine atom would be sites of positive potential.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and represent typical ranges for similar aromatic ketones.

Reactivity Descriptors and Mechanistic Insights

DFT-based reactivity descriptors provide quantitative measures of a molecule's reactivity and can offer insights into reaction mechanisms. These descriptors are derived from the changes in energy with respect to the number of electrons.

Fukui Functions and Local Reactivity Prediction

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most reactive sites within a molecule for different types of reactions.

f⁺(r) : for nucleophilic attack (where an electron is added). The sites with the highest f⁺ values are the most susceptible to attack by a nucleophile.

f⁻(r) : for electrophilic attack (where an electron is removed). The sites with the highest f⁻ values are the most likely to be attacked by an electrophile.

f⁰(r) : for radical attack.

For this compound, the condensed Fukui function (which assigns a value to each atom) would likely show high f⁺ values on the carbonyl carbon and the α-carbon attached to the bromine, identifying them as the primary electrophilic centers. Conversely, high f⁻ values would be expected on the oxygen and carbon atoms of the methoxyphenyl ring.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness)

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as a global measure of its electrophilic character.

These descriptors are valuable for comparing the reactivity of different molecules in a series and for understanding their behavior in chemical reactions.

Table 4: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 3 and are for illustrative purposes.

Transition State Characterization for Elementary Reaction Steps

The reactivity of this compound is dictated by the electrophilic nature of both the carbonyl carbon and the α-carbon bonded to the bromine atom. Elementary reaction steps of interest include nucleophilic substitution at the α-carbon (an SN2 reaction), nucleophilic addition to the carbonyl group, and base-induced elimination to form an α,β-unsaturated ketone.

Computational chemistry provides powerful tools to elucidate the mechanisms of these reactions by characterizing the transition state (TS) of each elementary step. Transition state theory is a cornerstone of these investigations. A TS represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface.

The process for computationally characterizing a transition state typically involves:

Geometry Optimization: An initial guess of the transition state geometry is optimized. Algorithms are employed to locate a structure where the net force on each atom is zero, but which corresponds to an energy maximum in one direction (along the reaction coordinate) and a minimum in all other directions.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms that propels the reaction from reactant to product through the transition state.

Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that the located TS connects the desired reactants and products, an IRC calculation is performed. This analysis maps the minimum energy path downhill from the TS on both sides, ensuring it leads to the correct reactant and product wells on the potential energy surface.

For this compound, such calculations would provide critical data, including the activation energy (the energy difference between the reactants and the transition state), which is essential for predicting reaction rates and understanding selectivity. While specific data is not available, these well-established methods are routinely applied to understand the reactivity of similar organic molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide a detailed picture of its behavior that is not accessible through static calculations alone. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes how the positions and velocities of the atoms evolve.

An MD simulation would allow for the exploration of:

The conformational space of the molecule.

The dynamics of its interaction with solvent molecules.

The time-dependent behavior of its structural features.

The accuracy of an MD simulation is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

Conformational Flexibility and Dynamic Behavior in Different Environments

The conformational flexibility of this compound arises from the rotation around several key single bonds. The most significant dihedral angles that define its shape are:

O=C—Cα—Br: Rotation around the C-Cα bond. Studies on simpler α-haloacetophenones show that the conformation where the halogen atom and the carbonyl oxygen are eclipsed (cisoid) is often preferred to minimize steric hindrance.

C—Cα—Cβ—CH₃: Rotation around the Cα-Cβ bond of the ethyl group. This rotation determines the orientation of the terminal methyl group.

Ar—C=O: Rotation of the 4-methoxyphenyl group relative to the butanone chain.

MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This provides insight into which shapes the molecule is most likely to adopt in different environments (e.g., in the gas phase, in a nonpolar solvent, or in an aqueous solution). This dynamic behavior is crucial as the reactivity of a molecule can be highly dependent on its conformation.

Solvent Effects on Molecular Conformation and Interactions

MD simulations explicitly model solvent effects by including a large number of solvent molecules in the simulation box. This allows for the direct observation of:

Solvation Shells: The organization of solvent molecules around the solute. For instance, polar solvent molecules would likely orient themselves to interact with the polar carbonyl group.

Hydrogen Bonding: Solvents capable of hydrogen bonding (like water) can form hydrogen bonds with the carbonyl oxygen, which can influence both the conformation and the reactivity of the ketone.

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the ethyl group and the aromatic ring, will influence the structuring of water molecules around them.

By running simulations in different solvents, one can quantify how the environment shifts the conformational equilibrium and affects the dynamic behavior of the molecule.

Spectroscopic Property Simulations

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These simulations are invaluable for interpreting experimental spectra and can help confirm the structure of a synthesized compound.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound. The standard methodology involves:

Optimizing the molecular geometry using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31G(d).

Calculating the NMR magnetic shielding tensors for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method.

Converting the calculated absolute shielding values to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

For flexible molecules, it is often necessary to calculate the NMR properties for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accounts for conformational dynamics.

Below is a table comparing experimental ¹H NMR data with a hypothetical set of predicted values that a typical DFT calculation might produce.

| Proton Assignment | Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to C=O) | ~7.90 | 7.95 | Doublet | ~8.4 |

| Ar-H (meta to C=O) | ~6.95 | 6.98 | Doublet | ~8.4 |

| -OCH₃ | ~3.85 | 3.88 | Singlet | N/A |

| -CHBr- | ~4.45 | 4.50 | Triplet | ~6.8 |

| -CH₂- | ~1.85-2.10 | 1.95 | Multiplet | ~7.0 |

| -CH₃ | ~1.05 | 1.08 | Triplet | ~7.2 |

Note: Experimental values are approximate and based on typical spectra for this compound. Predicted values are illustrative of a DFT/GIAO calculation.

Simulation of IR, Raman, and UV-Vis Spectra for Comparison with Experimental Data

Infrared (IR) and Raman Spectra: Theoretical vibrational spectra are obtained from the same DFT calculations used for geometry optimization. After finding the minimum energy structure, a frequency calculation is performed. This yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and Raman activities. The resulting list of frequencies and intensities can be plotted to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental spectra.

Key vibrational modes expected for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 |

| C=O Stretch (Ketone) | Ar-C=O | 1700 - 1680 |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 |

| C-O Stretch (Ether) | Ar-O-CH₃ | 1260 - 1200 (asym), 1050 - 1000 (sym) |

| C-Br Stretch | -CHBr- | 700 - 500 |

UV-Vis Spectra: The simulation of electronic spectra, such as UV-Vis, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. The calculation provides the excitation energies (which are converted to wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, the key electronic transitions would be the π → π* transitions associated with the conjugated aromatic and carbonyl system, and the n → π* transition of the carbonyl group's non-bonding electrons. TD-DFT calculations can help assign the peaks observed in an experimental UV-Vis spectrum to specific electronic transitions within the molecule.

Synthesis and Reactivity of Advanced Derivatives and Analogues

Modification at the α-Bromine Position

The carbon-bromine bond at the alpha position to the carbonyl group is highly susceptible to nucleophilic attack, making it the primary site for structural modifications. This reactivity is harnessed to introduce a variety of functional groups, leading to diverse classes of compounds.

The replacement of the α-bromine atom with an amino group is a fundamental strategy for the synthesis of α-aminoketones, which are important structural motifs in many biologically active compounds. This transformation is typically achieved through a nucleophilic substitution reaction where an amine acts as the nucleophile. organic-chemistry.orglibretexts.org

The reaction involves the direct displacement of the bromide ion by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. libretexts.orglibretexts.org The process is generally acid-catalyzed to facilitate the departure of the leaving group. libretexts.org The reactivity of the amine and the specific reaction conditions can be tailored to control the outcome and yield of the desired α-aminoketone. A metal-free, one-pot strategy for synthesizing α-amino ketones from α-bromo ketones and amines has been developed, highlighting the efficiency of this approach. organic-chemistry.org

Table 1: Examples of Nucleophilic Amination of α-Bromoketones

| Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | 2-(Alkylamino)-1-(4-methoxyphenyl)butan-1-one | Acid catalyst, controlled pH (~5) | libretexts.orglibretexts.org |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-1-(4-methoxyphenyl)butan-1-one | Acid catalyst, controlled pH (~5) | libretexts.org |

The mechanism proceeds through a direct SN2 pathway, where the amine attacks the α-carbon, leading to the inversion of stereochemistry if the carbon is chiral. nih.gov The initial addition product is a carbinolamine, which then eliminates water to form an iminium ion, followed by deprotonation to yield the final α-aminoketone. libretexts.org

α-Oxygenated Ketones: The synthesis of α-hydroxyketones from 2-Bromo-1-(4-methoxyphenyl)butan-1-one can be accomplished through hydrolysis. This reaction typically proceeds via an SN2 mechanism where a hydroxide (B78521) ion or water molecule acts as the nucleophile. A concise and efficient method for this transformation involves the use of sodium nitrite (B80452) in dimethylformamide (DMF), which is believed to proceed through an in situ generated alkyl nitrite intermediate followed by hydrolysis. researchgate.net This method has been shown to be effective for a variety of α-bromo ketones, including cyclic systems, with reactions often completing in a short time frame. researchgate.net Biocatalytic methods, using enzymes like butanediol (B1596017) dehydrogenase, also offer a route to α-hydroxy ketones through the asymmetric reduction of prochiral 1,2-diketones. rsc.org